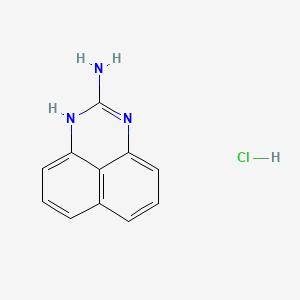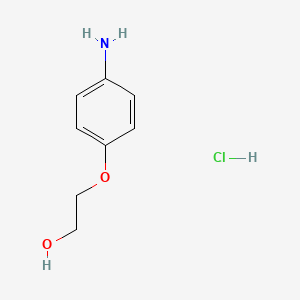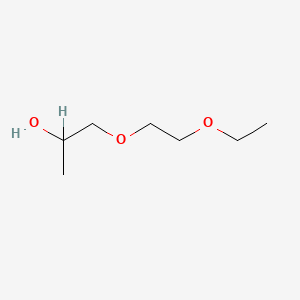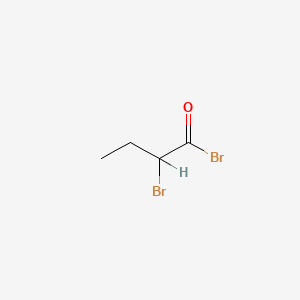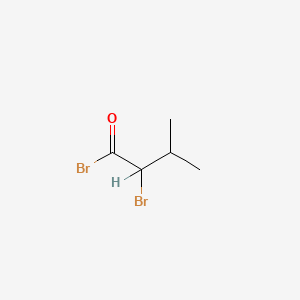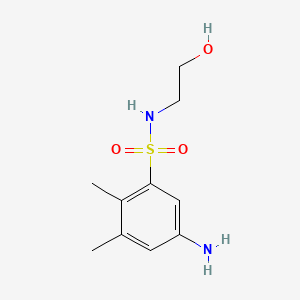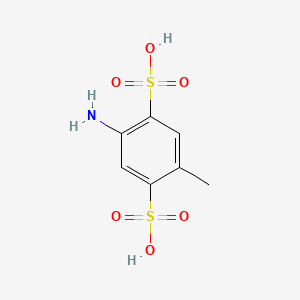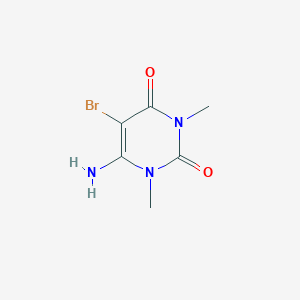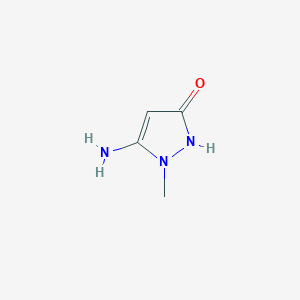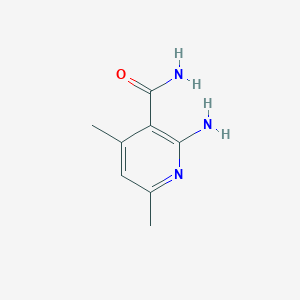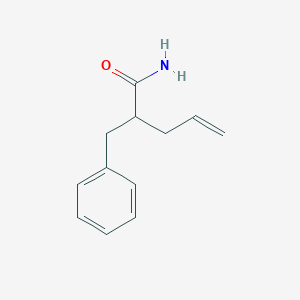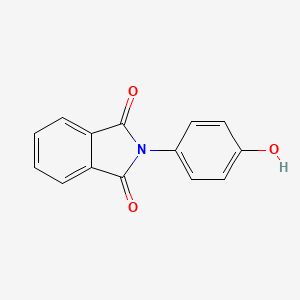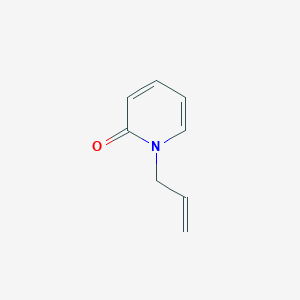
1-Alil-2(1H)-piridinona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an allyl group attached to the nitrogen atom of the pyridinone ring
Aplicaciones Científicas De Investigación
1-Allyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
Target of Action
Similar compounds such as 1-allyl-2-aminobenzimidazole derivatives have been studied and found to show diverse biological activity . These compounds can undergo cyclization into tricyclic benzimidazoles, among which many pharmacologically active substances have been found .
Mode of Action
cinerea . This suggests that 1-Allyl-2(1H)-pyridinone might interact with its targets in a similar manner, leading to significant changes in the target organism or cell.
Biochemical Pathways
cinerea conidia germination . This suggests that 1-Allyl-2(1H)-pyridinone might affect similar biochemical pathways.
Result of Action
cinerea .
Action Environment
It’s worth noting that similar compounds, such as 1-allyl-2-propargyloxy-3-aminomethylbenzenes, have been studied as inhibitors of acid corrosion of st3 steel and as antimicrobial additives to cutting fluids . This suggests that the action of 1-Allyl-2(1H)-pyridinone might also be influenced by environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Allyl-2(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 2-pyridinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-allyl-2(1H)-pyridinone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinone ring to a pyridine ring.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Halogenated pyridinone derivatives.
Comparación Con Compuestos Similares
1-Allyl-2-pyrrolidinone: Similar in structure but contains a pyrrolidinone ring instead of a pyridinone ring.
1-Allyl-2-thiourea: Contains a thiourea group instead of a pyridinone ring.
1-Allyl-2-aminobenzimidazole: Features an aminobenzimidazole ring.
Uniqueness: 1-Allyl-2(1H)-pyridinone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
1-prop-2-enylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLAXTADFRGVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176426 |
Source


|
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-30-8 |
Source


|
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
